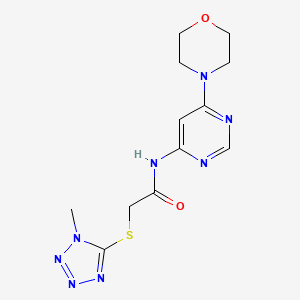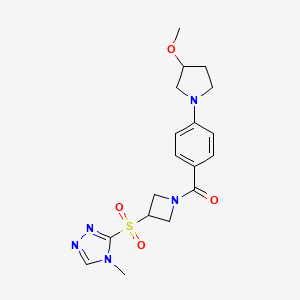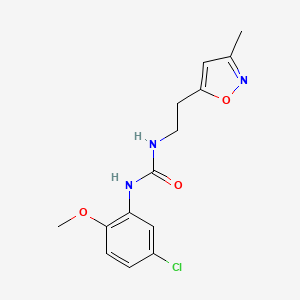
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide, commonly known as MTA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTA is a small molecule that is structurally similar to S-adenosylmethionine (SAM), a molecule that is involved in various biochemical processes in the body. In
Scientific Research Applications
MTA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer research, MTA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. MTA has also been studied as a potential treatment for viral infections, including hepatitis B and C, and HIV. In addition, MTA has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mechanism of Action
MTA exerts its therapeutic effects by inhibiting the activity of various enzymes, including DNA methyltransferases and histone deacetylases. These enzymes are involved in the regulation of gene expression and are frequently dysregulated in various diseases, including cancer and neurological disorders. By inhibiting these enzymes, MTA can restore normal gene expression and inhibit the growth of cancer cells and viral infections. In addition, MTA has been shown to increase the levels of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide in cells, which has various beneficial effects on cellular metabolism and function.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, MTA inhibits cell proliferation and induces apoptosis, a process of programmed cell death. In viral infections, MTA inhibits viral replication and reduces the levels of viral proteins. In neurodegenerative diseases, MTA has been shown to protect neurons from damage and improve cognitive function. In addition, MTA has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
MTA has several advantages for lab experiments, including its small size, high purity, and low toxicity. MTA is also stable under various conditions and can be easily synthesized using standard laboratory techniques. However, MTA has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations. These limitations can be overcome using various solubilization techniques and by optimizing the experimental conditions.
Future Directions
There are several future directions for the research on MTA. One area of research is the development of MTA analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the identification of new therapeutic applications for MTA, including its potential use in metabolic disorders and cardiovascular diseases. In addition, further studies are needed to elucidate the precise mechanism of action of MTA and to identify its downstream targets in cells. Overall, the research on MTA has the potential to lead to the development of new therapies for various diseases and to advance our understanding of cellular metabolism and function.
Synthesis Methods
MTA can be synthesized using a two-step process. The first step involves the synthesis of 1-methyl-1H-tetrazol-5-thiol, which is then reacted with 6-morpholinopyrimidin-4-yl chloroacetate to produce MTA. The overall yield of this process is approximately 50%, and the purity of the final product can be increased using various purification techniques.
properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O2S/c1-19-12(16-17-18-19)23-7-11(21)15-9-6-10(14-8-13-9)20-2-4-22-5-3-20/h6,8H,2-5,7H2,1H3,(H,13,14,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQNUYYBVYMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(6-morpholinopyrimidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2622575.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)

![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)
![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)
![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)


![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)